1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as gas chromatography (GC) and nonaqueous titration, ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions using reagents like bromine (Br2) are typical.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For instance, halogenation typically yields bromo-substituted derivatives .
Scientific Research Applications
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Investigated for their role in inhibiting enzymes and receptors.
Medicine: Potential therapeutic agents for treating cancers and other diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves the inhibition of specific enzymes or receptors. For example, these compounds can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The binding of the compound to the receptor’s active site prevents the activation of downstream signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- stands out due to its unique substituents, which enhance its biological activity and specificity. The presence of the trimethylsilyl group, for instance, can improve the compound’s stability and solubility, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C15H23BrN2OSi |
---|---|
Molecular Weight |
355.34 g/mol |
IUPAC Name |
2-[(5-bromo-4-ethylpyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H23BrN2OSi/c1-5-12-13-6-7-18(15(13)17-10-14(12)16)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3 |
InChI Key |
KMFOLLYUGNLEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CN(C2=NC=C1Br)COCC[Si](C)(C)C |
Origin of Product |
United States |
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